molecular formula C20H30O3 B237385 5-Oxoete CAS No. 126432-17-5

5-Oxoete

Cat. No.: B237385
CAS No.: 126432-17-5
M. Wt: 318.4 g/mol
InChI Key: MEASLHGILYBXFO-SSTLJLGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxoete is synthesized through a multi-step pathway involving the oxidation of arachidonic acid. The process begins with the release of arachidonic acid from membrane phospholipids, catalyzed by phospholipase A2 enzymes. The released arachidonic acid is then oxygenated by arachidonate 5-lipoxygenase to form 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HpETE). This intermediate is subsequently reduced by cellular peroxidases to produce 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HETE). Finally, 5S-HETE is oxidized by a nicotinamide adenine dinucleotide phosphate-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5-Oxoete undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it back to 5S-HETE.

    Substitution: It can participate in substitution reactions with other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

Scientific Research Applications

5-Oxoete has numerous applications in scientific research:

Mechanism of Action

5-Oxoete exerts its effects through the G protein-coupled receptor OXE receptor 1 (OXER1). Upon binding to OXER1, it activates intracellular signaling pathways, leading to the mobilization of calcium ions, activation of mitogen-activated protein kinases, and other downstream effects. These actions result in the chemotaxis of leukocytes, degranulation, and the production of reactive oxygen species, contributing to inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    5S-HETE: A precursor to 5-Oxoete, involved in similar inflammatory pathways.

    Leukotriene B4: Another eicosanoid with potent inflammatory properties.

    Lipoxins: Anti-inflammatory eicosanoids derived from arachidonic acid.

Uniqueness of this compound

This compound is unique due to its high potency in stimulating eosinophils and its involvement in both proinflammatory and anti-inflammatory pathways. Unlike other eicosanoids, it has a specific receptor, OXER1, which mediates its diverse biological effects .

Properties

CAS No.

126432-17-5

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(6E,8E,11E,14E)-5-oxoicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-14+

InChI Key

MEASLHGILYBXFO-SSTLJLGOSA-N

SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C=C/C(=O)CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

physical_description

Solid

Synonyms

5-KETE
5-keto-6,8,11,14-eicosatetraenoic acid
5-oxo-6,8,11,14-eicosatetraenoic acid
5-oxo-6,8,11,14-eicosatetraenoic acid, E,Z,Z,Z isomer
5-oxo-6,8,11,14-ETE
5-oxo-eicosatetraenoate
5-oxoETE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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